1-Nitropentane
Overview
Description
1-Nitropentane, also known as nitropentane, is an organic compound with the molecular formula C5H11NO2. It is a member of the nitroalkane family, characterized by the presence of a nitro group (-NO2) attached to a pentane chain. This compound is used in various industrial and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1-Nitropentane, also known as Nitropentane , is a chemical compound with the formula C5H11NO2 The primary targets of this compound are not well-documented in the literature
Mode of Action
Nitroalkanes, a group to which this compound belongs, are known to be involved in various biological processes . For instance, nitronate monooxygenases (NMOs) are key enzymes in nitroalkane catabolism . These enzymes are involved in defense mechanisms in different organisms .
Biochemical Pathways
Nitroalkanes such as this compound can be metabolized by nitronate monooxygenases (NMOs) . These enzymes play a crucial role in the catabolism of nitroalkanes . .
Biochemical Analysis
Biochemical Properties
1-Nitropentane plays a crucial role in biochemical reactions, particularly in oxidative denitrification processes. It interacts with enzymes such as nitronate monooxygenases, which catalyze the oxidative denitrification of nitroalkanes . These enzymes convert this compound into corresponding aldehydes or ketones, releasing nitrite as a byproduct. The interaction between this compound and nitronate monooxygenases is essential for the detoxification of nitroalkanes in biological systems.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of mitochondrial enzymes, leading to alterations in cellular respiration and energy production . Additionally, this compound can induce oxidative stress in cells, affecting cell viability and function. The compound’s impact on gene expression involves the upregulation of stress-responsive genes and the downregulation of genes involved in normal cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound binds to the active site of nitronate monooxygenases, facilitating the oxidative denitrification process . This interaction results in the conversion of this compound to its corresponding aldehyde or ketone, with the release of nitrite. Additionally, this compound can inhibit mitochondrial enzymes, disrupting cellular respiration and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, affecting cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can induce significant toxic effects . High doses of this compound have been associated with oxidative stress, mitochondrial dysfunction, and cellular apoptosis. These adverse effects highlight the importance of dosage regulation in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to aldehydes or ketones through oxidative denitrification . Enzymes such as nitronate monooxygenases play a key role in this process, facilitating the breakdown of this compound and the release of nitrite. The compound’s involvement in these metabolic pathways affects metabolic flux and the levels of various metabolites in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and effects on cellular functions.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound is primarily localized in the mitochondria, where it exerts its effects on mitochondrial enzymes and cellular respiration. This subcellular localization is essential for understanding the biochemical and cellular effects of this compound.
Preparation Methods
1-Nitropentane can be synthesized through several methods:
Nitration of Pentane: This involves the reaction of pentane with nitric acid under controlled conditions.
Displacement Reactions: Another method involves the displacement of a halide ion from an alkyl halide with a nitrite ion, resulting in the formation of this compound.
Chemical Reactions Analysis
1-Nitropentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro alcohols or nitro ketones, depending on the conditions and reagents used.
Reduction: Reduction of this compound typically yields amines. Common reducing agents include hydrogen in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-Nitropentane is utilized in various scientific research fields:
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for their pharmacological properties.
Comparison with Similar Compounds
1-Nitropentane can be compared with other nitroalkanes such as:
Nitromethane (CH3NO2): A simpler nitroalkane used as a solvent and in the production of explosives.
1-Nitropropane (C3H7NO2): Similar in structure but with a shorter carbon chain, used in organic synthesis and as a solvent.
2-Nitropropane (C3H7NO2): An isomer of 1-nitropropane, used in industrial applications and as a chemical intermediate.
This compound is unique due to its specific chain length and the resulting physical and chemical properties, making it suitable for particular applications where other nitroalkanes might not be as effective.
Properties
IUPAC Name |
1-nitropentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4-5-6(7)8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVALZCVRLDMXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211878 | |
Record name | 1-Nitropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-05-7 | |
Record name | 1-Nitropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitropentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitropentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Nitropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-nitropentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-NITROPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU9UDR808R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-nitropentane?
A1: this compound has the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol. []
Q2: What are the main spectroscopic data points for identifying this compound?
A2: While specific spectroscopic data isn't provided in the given papers, this compound can be characterized by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. []
Q3: How does the structure of this compound influence its interaction with solvents?
A3: Studies have investigated the thermodynamics of this compound in various solvents. The presence of the nitro group significantly influences its interactions, particularly with polar solvents like water. [, , ]
Q4: Can this compound be used as a starting material in organic synthesis?
A4: Yes, this compound can act as a versatile starting material. For example, the reaction of its corresponding nitronate anion with 1-iodoadamantane or ethylmercury chloride under photostimulation can yield secondary or tertiary nitro compounds via the SRN1 mechanism. []
Q5: Are there any known biological activities associated with this compound?
A5: Research suggests that this compound, when present in male rat urine, acts as a pheromone, exhibiting both opposite-sex and same-sex attraction in behavioral assays. []
Q6: How does the structure of this compound relate to its function as a potential pheromone?
A6: While the exact mechanism of action remains unclear, the volatile nature of this compound, alongside other compounds identified in rat urine, appears crucial for its role in chemical communication. []
Q7: Can this compound be detected in environmental samples?
A7: Yes, advanced analytical techniques like comprehensive two-dimensional gas chromatography coupled with nitrogen chemiluminescence detection (GCxGC-NCD) can detect and quantify this compound in complex matrices like urban aerosol samples. []
Q8: Has the potential toxicity of this compound been studied?
A8: While the provided research focuses on chemical and analytical aspects, further investigations are needed to thoroughly assess the potential toxicological profile of this compound.
Q9: Are there any known enzymatic reactions involving this compound as a substrate?
A9: Yes, nitroalkane oxidase from the fungus Fusarium oxysporum can catalyze the oxidation of nitroalkanes like this compound to their corresponding aldehydes, with hydrogen peroxide as a byproduct. []
Q10: What is the kinetic mechanism of nitroalkane oxidase with this compound?
A10: Studies using this compound as a substrate for nitroalkane oxidase suggest a ping pong kinetic mechanism, where the enzyme first reacts with the nitroalkane before binding and reacting with oxygen. []
Q11: What is the significance of the pKa value of this compound in its enzymatic reaction?
A11: The pKa value of this compound plays a crucial role in its interaction with nitroalkane oxidase. The enzyme requires the nitroalkane to be in its neutral form for catalysis. []
Q12: Are there alternative methods to synthesize this compound?
A12: Yes, bromonitromethane can react with tributylboron to yield this compound, highlighting its versatility as a reagent in organic synthesis. []
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